Cas no 2138564-77-7 (2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide)

2-Nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a nitro-substituted benzene ring and a fused octahydro-pyrido-pyrazine moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The nitro group enhances electrophilic reactivity, while the rigid polycyclic structure may contribute to selective binding interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. The compound's stability and solubility profile are suitable for exploratory research in pharmacokinetic and pharmacodynamic studies.
2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide structure
2138564-77-7 structure
商品名:2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide
CAS番号:2138564-77-7
MF:C15H22N4O4S
メガワット:354.424582004547
CID:5760448
PubChem ID:165493793

2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2138564-77-7
    • 2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide
    • EN300-1169125
    • インチ: 1S/C15H22N4O4S/c20-19(21)14-6-1-2-7-15(14)24(22,23)17-9-12-11-18-8-4-3-5-13(18)10-16-12/h1-2,6-7,12-13,16-17H,3-5,8-11H2
    • InChIKey: UNBISKFJGCUSPO-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1CN2CCCCC2CN1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 354.13617637g/mol
  • どういたいしつりょう: 354.13617637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 116Ų

2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1169125-0.1g
2138564-77-7
0.1g
$1879.0 2023-06-08
Enamine
EN300-1169125-10.0g
2138564-77-7
10g
$9177.0 2023-06-08
Enamine
EN300-1169125-500mg
2138564-77-7
500mg
$2049.0 2023-10-03
Enamine
EN300-1169125-1000mg
2138564-77-7
1000mg
$2134.0 2023-10-03
Enamine
EN300-1169125-2.5g
2138564-77-7
2.5g
$4183.0 2023-06-08
Enamine
EN300-1169125-5.0g
2138564-77-7
5g
$6190.0 2023-06-08
Enamine
EN300-1169125-0.05g
2138564-77-7
0.05g
$1793.0 2023-06-08
Enamine
EN300-1169125-0.5g
2138564-77-7
0.5g
$2049.0 2023-06-08
Enamine
EN300-1169125-50mg
2138564-77-7
50mg
$1793.0 2023-10-03
Enamine
EN300-1169125-250mg
2138564-77-7
250mg
$1964.0 2023-10-03

2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide 関連文献

2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamideに関する追加情報

Introduction to 2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide (CAS No. 2138564-77-7) in Modern Chemical Biology

2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide, identified by its CAS number 2138564-77-7, represents a structurally complex and pharmacologically intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a nitro-substituted benzene ring conjugated with a sulfonamide functional group and an octahydro-1H-pyrido[1,2-a]pyrazine moiety, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in medicinal chemistry.

The central scaffold of this compound—octahydro-1H-pyrido[1,2-a]pyrazine—is a heterocyclic system that has been extensively studied for its biological activity. Pyrazine derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of the nitro group into the benzene ring enhances the electrophilic nature of the molecule, making it more reactive in various biochemical pathways. This reactivity is particularly relevant in the context of enzyme inhibition and receptor binding studies.

The sulfonamide group at the para position of the benzene ring further modulates the pharmacokinetic and pharmacodynamic properties of the compound. Sulfonamides are well-documented bioisosters that can improve solubility, metabolic stability, and binding affinity to biological targets. In recent years, sulfonamide-modified compounds have been increasingly explored for their potential in treating neurological disorders, infectious diseases, and metabolic syndromes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide with various biological targets. Studies suggest that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammation. Additionally, its ability to cross the blood-brain barrier has been hypothesized based on its molecular size and lipophilicity profile.

In vitro experiments have demonstrated that derivatives of octahydro-1H-pyrido[1,2-a]pyrazine exhibit inhibitory effects on certain proto-oncogenes and transcription factors. The nitro group's ability to participate in redox reactions may also contribute to its therapeutic potential by modulating oxidative stress pathways. These findings align with emerging research indicating that redox-sensitive compounds can play a crucial role in modulating disease processes.

The sulfonamide moiety has been particularly highlighted for its role in enhancing binding affinity to protein targets. Structural modifications of sulfonamides can lead to significant changes in their biological activity, making them valuable tools for rational drug design. For instance, studies have shown that substituting hydrophobic groups at the para position of the sulfonamide can improve membrane permeability while maintaining target specificity.

Emerging research also suggests that 2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide may exhibit synergistic effects when combined with other therapeutic agents. Its interaction with both small-molecule drugs and biologics could provide new avenues for treating complex diseases such as cancer and neurodegenerative disorders. Preclinical studies are currently underway to evaluate its potential as a monotherapy or adjunctive treatment in various disease models.

The synthesis of this compound presents unique challenges due to its complex structural features. Advanced synthetic methodologies, including multi-step organic reactions and catalytic processes, are employed to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridopyrazine core.

Quality control and analytical characterization are critical aspects of developing 2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide for pharmaceutical use. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and assess impurity profiles. These analytical techniques ensure that the final product meets stringent regulatory standards before proceeding to clinical trials.

The future directions for research on this compound include exploring its mechanism of action at a molecular level. Techniques such as X-ray crystallography can provide insights into how it interacts with biological targets at an atomic resolution. Additionally, investigating its metabolic pathways will help optimize dosing regimens and minimize potential side effects.

The development of novel drug candidates like 2-nitro-N-({octahydro-1H-pyrido[1,2-a]pyrazin-3-yl}methyl)benzene-1-sulfonamide underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By leveraging cutting-edge technologies and integrating multiple lines of evidence, researchers can accelerate the discovery of next-generation therapeutics that address unmet medical needs.

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